molecular formula C10H22N4O4 B13595442 Dinitrosoethambutol, (R,R)- CAS No. 52322-22-2

Dinitrosoethambutol, (R,R)-

Cat. No.: B13595442
CAS No.: 52322-22-2
M. Wt: 262.31 g/mol
InChI Key: GEIAKCPGVIYGOY-NXEZZACHSA-N
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Chemical Reactions Analysis

Dinitrosoethambutol, (R,R)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Dinitrosoethambutol, (R,R)- may result in the formation of oxides, while reduction may yield amines .

Scientific Research Applications

Dinitrosoethambutol, (R,R)- has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Dinitrosoethambutol, (R,R)- can be compared with other similar compounds, such as:

The uniqueness of Dinitrosoethambutol, (R,R)- lies in its specific stereochemistry, which can result in different biological activities and chemical properties compared to its stereoisomers .

Properties

CAS No.

52322-22-2

Molecular Formula

C10H22N4O4

Molecular Weight

262.31 g/mol

IUPAC Name

N-[(2R)-1-hydroxybutan-2-yl]-N-[2-[[(2R)-1-hydroxybutan-2-yl]-nitrosoamino]ethyl]nitrous amide

InChI

InChI=1S/C10H22N4O4/c1-3-9(7-15)13(11-17)5-6-14(12-18)10(4-2)8-16/h9-10,15-16H,3-8H2,1-2H3/t9-,10-/m1/s1

InChI Key

GEIAKCPGVIYGOY-NXEZZACHSA-N

Isomeric SMILES

CC[C@H](CO)N(CCN([C@H](CC)CO)N=O)N=O

Canonical SMILES

CCC(CO)N(CCN(C(CC)CO)N=O)N=O

Origin of Product

United States

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